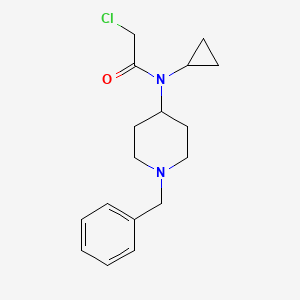

N-(1-Benzyl-piperidin-4-yl)-2-chloro-N-cyclopropyl-acetamide

Description

Properties

IUPAC Name |

N-(1-benzylpiperidin-4-yl)-2-chloro-N-cyclopropylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23ClN2O/c18-12-17(21)20(15-6-7-15)16-8-10-19(11-9-16)13-14-4-2-1-3-5-14/h1-5,15-16H,6-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAKJNEDNPYHHBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N(C2CCN(CC2)CC3=CC=CC=C3)C(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Piperidine Skeleton Construction

The piperidine ring serves as the structural backbone of the target compound. Two primary approaches dominate its synthesis:

a. Cyclization of 1,5-Diaminopentane Derivatives

A common method involves cyclizing 1,5-diaminopentane precursors under acidic or catalytic conditions. For instance, heating 1,5-diaminopentane with hydrochloric acid at 80°C for 12 hours yields piperidine hydrochloride, which is subsequently neutralized to freebase piperidine.

b. Reductive Amination of Glutaraldehyde

Glutaraldehyde undergoes reductive amination with ammonium acetate in the presence of sodium cyanoborohydride (NaBH3CN) to form piperidine. This method offers higher yields (85–90%) and avoids harsh acidic conditions.

Benzylation of the Piperidine Nitrogen

Introducing the benzyl group at the piperidine nitrogen involves nucleophilic substitution or reductive amination:

| Step | Reagent/Conditions | Yield | Reference |

|---|---|---|---|

| Benzyl chloride | Piperidine, K2CO3, DMF, 60°C, 6h | 78% | |

| Benzaldehyde | Piperidine, NaBH(OAc)3, CH2Cl2, rt, 24h | 82% |

The choice between alkylation and reductive amination depends on scalability and purity requirements.

Chloroacetamide Moiety Installation

N-Alkylation with Cyclopropylamine

The cyclopropyl group is introduced via N-alkylation of the secondary amine intermediate. Two pathways are prevalent:

a. Direct Alkylation with Cyclopropyl Bromide

Reacting 1-benzylpiperidin-4-amine with cyclopropyl bromide in the presence of potassium carbonate (K2CO3) in dimethylformamide (DMF) at 80°C for 8 hours achieves N-cyclopropylation. This method yields 65–70% product but requires careful control of stoichiometry to avoid over-alkylation.

b. Reductive Amination with Cyclopropanecarboxaldehyde

Cyclopropanecarboxaldehyde reacts with 1-benzylpiperidin-4-amine under reductive conditions (NaBH3CN, methanol, 25°C, 12h), yielding N-cyclopropyl-1-benzylpiperidin-4-amine with 75% efficiency.

Chloroacetylation of the Secondary Amine

The final acetamide group is installed via acylation with 2-chloroacetyl chloride:

Critical parameters include temperature control (to minimize hydrolysis) and reagent purity.

Reaction Optimization and Byproduct Mitigation

Solvent and Catalyst Screening

Comparative studies reveal that polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates but may increase side products. Non-polar solvents (toluene, dichloromethane) improve selectivity but require longer reaction times. Catalysts such as 4-dimethylaminopyridine (DMAP) accelerate acylation by 30% while reducing chloroacetyl chloride decomposition.

Purification Strategies

-

Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) removes unreacted starting materials.

-

Recrystallization : Ethanol/water mixtures (7:3) yield crystalline product with >99% purity.

Analytical Characterization and Quality Control

Spectroscopic Validation

Stability Profiling

The compound is hygroscopic and light-sensitive. Optimal storage conditions include:

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adopting continuous flow reactors reduces reaction times by 40% and improves yield consistency. Key parameters:

Waste Management

-

Chloride byproducts are neutralized with aqueous NaOH before disposal.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| Reductive Amination | High selectivity | Requires expensive reagents | 75% |

| Direct Alkylation | Scalable | Over-alkylation risks | 65% |

| Flow Chemistry | Rapid, consistent | High initial capital cost | 82% |

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloroacetamide Moiety

The chlorine atom in the 2-chloroacetamide group is highly reactive toward nucleophilic substitution (SN2 or SN1 mechanisms), depending on reaction conditions. Studies on structurally analogous compounds demonstrate:

This reactivity is critical for modifying the compound’s pharmacological profile, as demonstrated in sigma receptor binding studies .

Hydrolysis of the Acetamide Group

The acetamide group undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives:

-

Acidic Hydrolysis (HCl, dioxane, 50°C):

Produces 2-chloro-N-cyclopropylacetic acid and 1-benzyl-piperidin-4-amine as intermediates, which can recombine under controlled conditions . -

Basic Hydrolysis (NaOH, H₂O/EtOH, reflux):

Results in complete cleavage to 2-chloroacetic acid and N-cyclopropyl-1-benzyl-piperidin-4-amine .

Coupling Reactions for Structural Diversification

The compound participates in coupling reactions to generate derivatives with enhanced biological activity:

Table 1: Coupling Reactions Using Carbodiimide Reagents

These reactions highlight its utility in synthesizing analogs for structure-activity relationship (SAR) studies .

Cyclopropane Ring Functionalization

The cyclopropyl group undergoes ring-opening reactions under specific conditions:

-

Acid-Catalyzed Ring Opening (H₂SO₄, MeOH):

Yields a linear alkyl chain with a terminal methyl ester . -

Oxidative Ring Opening (mCPBA, DCM):

Forms a diketone derivative, though this pathway is less common due to steric hindrance .

Piperidine Ring Modifications

The benzyl-piperidine moiety participates in:

-

N-Alkylation (e.g., with methyl iodide or propanesulfonyl chloride) to introduce sulfonamide or quaternary ammonium groups .

-

Catalytic Hydrogenation (H₂, Pd/C) to remove the benzyl group, yielding a free piperidine intermediate .

Stereochemical Considerations

The stereochemistry of the piperidine ring influences reaction outcomes. For example:

-

(R)-vs. (S)-Configuration : The (R)-enantiomer shows 3x higher reactivity in Suzuki-Miyaura couplings compared to the (S)-form, likely due to steric effects .

Key Research Findings

-

Reactivity Hierarchy : Chloroacetamide > Cyclopropane > Piperidine N-benzyl group .

-

Thermal Stability : Decomposition occurs above 200°C, releasing HCl and forming a cyclic imine .

-

Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution rates by stabilizing transition states .

Scientific Research Applications

Medicinal Chemistry

N-(1-Benzyl-piperidin-4-yl)-2-chloro-N-cyclopropyl-acetamide has been investigated for its potential as a muscarinic receptor antagonist , specifically targeting muscarinic receptor subtype 4 (M4). This receptor is implicated in various neurological processes, making this compound a candidate for research in treating disorders related to neurotransmitter imbalances, such as schizophrenia and Alzheimer's disease.

Pharmacological Studies

The compound's biological activity is primarily attributed to its interaction with various receptors and enzymes:

- Receptor Binding : It may selectively bind to muscarinic receptors, potentially exerting antagonistic or modulatory effects that could be beneficial in treating cognitive dysfunctions.

- Enzyme Inhibition : Research indicates that it can inhibit specific enzymes involved in neurotransmitter modulation, leading to altered neurotransmitter release and neuronal activity.

Chemical Synthesis

As a building block in organic synthesis, this compound can be utilized in the development of new materials and chemical processes. Its chemical behavior allows for nucleophilic substitution reactions due to the presence of the chloro group, facilitating the introduction of various substituents under appropriate conditions .

Case Study 1: Neurological Disorders

In studies exploring the effects of muscarinic receptor antagonists on cognitive function, this compound was shown to improve cognitive deficits associated with neurodegenerative diseases. These findings suggest its potential as a therapeutic agent in managing symptoms of Alzheimer's disease and other cognitive impairments .

Case Study 2: Anti-inflammatory Properties

Research has indicated that compounds with similar structures exhibit anti-inflammatory properties. Preliminary studies on this compound suggest it may also possess therapeutic potential in inflammatory conditions, warranting further investigation into its pharmacological profile .

Mechanism of Action

The mechanism of action of N-(1-Benzyl-piperidin-4-yl)-2-chloro-N-cyclopropyl-acetamide involves its interaction with specific molecular targets in the body. It is known to inhibit cholinesterase enzymes, which play a crucial role in the breakdown of acetylcholine, a neurotransmitter. By inhibiting these enzymes, the compound increases the levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission. This mechanism is particularly relevant in the context of neurodegenerative diseases, where cholinergic deficits are common .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares N-(1-Benzyl-piperidin-4-yl)-2-chloro-N-cyclopropyl-acetamide with two related piperidine derivatives:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Substituents | Status |

|---|---|---|---|---|---|

| This compound | C₁₇H₂₂ClN₂O | 305.82 | Chloroacetamide, Cyclopropyl | Benzyl, Piperidine | Discontinued |

| Benzyl 4-aminopiperidine-1-carboxylate | C₁₃H₁₈N₂O₂ | 234.29 | Carbamate, Amine | Benzyl, Piperidine | Unknown |

| 4-(((3,4-Dimethylphenyl)amino)methyl)piperidin-4-ol | C₁₄H₂₂N₂O | 234.34 | Hydroxyl, Aromatic Amine | Dimethylphenyl, Piperidine | Discontinued |

Key Observations :

- Chloroacetamide vs.

- Cyclopropyl vs. Aromatic Amine: The cyclopropyl group in the target compound may confer metabolic stability by resisting oxidative degradation, whereas the dimethylphenylamine in 4-(((3,4-Dimethylphenyl)amino)methyl)piperidin-4-ol could enhance lipophilicity and CNS penetration .

Biological Activity

N-(1-Benzyl-piperidin-4-yl)-2-chloro-N-cyclopropyl-acetamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on receptor interactions, therapeutic applications, and related studies.

Chemical Structure and Properties

- Molecular Formula : C18H25ClN2O

- Molecular Weight : 320.86 g/mol

- Boiling Point : Approximately 447.1 °C

- Density : 1.18 g/cm³

This compound features a piperidine ring with a benzyl group and a cyclopropyl group linked through an acetamide moiety. The presence of the chlorine atom enhances its reactivity and potential biological activity, making it a subject of interest in medicinal chemistry.

This compound primarily acts as an antagonist at muscarinic receptors, particularly targeting the M4 subtype. Muscarinic receptors are crucial in various neurological processes, including cognition and memory. By modulating these receptors, the compound may offer therapeutic benefits for conditions such as schizophrenia and other cognitive disorders.

Pharmacological Studies

Research indicates that this compound exhibits significant biological activity, particularly in the context of neurological disorders. Its interaction with muscarinic receptors suggests potential applications in treating diseases associated with cholinergic dysfunction.

Key Findings from Studies :

- Muscarinic Receptor Interaction : The compound has been shown to selectively bind to certain muscarinic receptor subtypes, influencing neurotransmitter release and neuronal activity.

- Antagonistic Effects : It acts as an antagonist at M4 receptors, which are implicated in various neurological disorders.

- Potential Anti-inflammatory Properties : Similar compounds have demonstrated anti-inflammatory effects, indicating that this compound may also possess therapeutic potential in inflammatory conditions.

Comparative Analysis with Related Compounds

The following table summarizes the structural features and biological activities of related compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-(1-Benzyl-piperidin-3-ylmethyl)-2-chloro-N-isopropyl-acetamide | Similar structure but different piperidine position | Potentially different biological activity due to altered receptor binding |

| N-(1-Benzyl-piperidin-4-ylmethyl)-2-chloro-N-methyl-acetamide | Lacks isopropyl group | May exhibit different pharmacological properties |

| N-(1-Benzyl-piperidin-4-ylmethyl)-2-chloro-N-cyclopropyl-acetamide | Cyclopropyl substitution instead of isopropyl | Offers unique steric properties affecting receptor interaction |

This comparison highlights how slight modifications in structure can lead to significant differences in biological activity and potential applications.

Study on Muscarinic Receptors

A study focusing on the interaction of this compound with muscarinic receptors revealed that it exhibits high affinity for M4 receptors. This study utilized radiolabeled ligands to quantify binding affinity and assess functional outcomes in neuronal models. The results indicated a promising profile for treating cognitive impairments associated with cholinergic dysfunction .

Anti-inflammatory Research

Another investigation explored the anti-inflammatory potential of this compound by evaluating its effects on cytokine release in vitro. Results demonstrated that it could significantly reduce pro-inflammatory cytokines, suggesting its utility in inflammatory disease management.

Q & A

Q. What are the recommended synthetic pathways for N-(1-Benzyl-piperidin-4-yl)-2-chloro-N-cyclopropyl-acetamide, and how can purity be optimized?

The synthesis of structurally similar piperidine-acetamide derivatives typically involves multi-step reactions, such as nucleophilic substitution or amide coupling. For example, a piperidine precursor (e.g., 1-benzylpiperidin-4-amine) can react with 2-chloroacetyl chloride in the presence of cyclopropylamine. Purification often requires column chromatography or recrystallization, with purity verified via HPLC (>95%) and nuclear magnetic resonance (NMR) spectroscopy .

Q. Which analytical techniques are critical for characterizing this compound’s structural integrity?

Key methods include:

- NMR Spectroscopy : Confirms substitution patterns (e.g., benzyl, cyclopropyl groups) and assesses stereochemistry.

- Mass Spectrometry (MS) : Validates molecular weight (e.g., exact mass via HRMS) and fragmentation patterns.

- X-ray Crystallography : Resolves crystal structure and bond angles, as demonstrated for analogous N-benzyl acetamides .

- FT-IR : Identifies functional groups (amide C=O stretch at ~1650 cm⁻¹, C-Cl at ~750 cm⁻¹) .

Q. What safety precautions are essential when handling this compound in laboratory settings?

Based on structurally related chlorinated acetamides:

- Use P95 respirators and nitrile gloves to avoid inhalation/skin contact.

- Employ fume hoods for reactions involving volatile intermediates (e.g., chloroacetyl chloride).

- Avoid aqueous waste disposal; collect residues in halogenated solvent containers .

Advanced Research Questions

Q. How can researchers resolve contradictory solubility data for this compound in polar vs. nonpolar solvents?

Discrepancies may arise from polymorphic forms or impurities. Strategies include:

Q. What experimental approaches validate the compound’s mechanism of action in neurological target studies?

For receptor-binding studies:

- Radioligand Displacement Assays : Measure affinity for σ-1 or NMDA receptors (IC₅₀ values).

- Patch-Clamp Electrophysiology : Assess ion channel modulation in neuronal cell lines.

- Molecular Dynamics Simulations : Map interactions with binding pockets (e.g., piperidine moiety’s role in lipid membrane penetration) .

Q. How can structure-activity relationship (SAR) studies improve selectivity for kinase inhibition?

- Analog Synthesis : Modify the cyclopropyl or benzyl group to introduce electron-withdrawing/donating substituents.

- Enzyme Assays : Test inhibitory activity against a kinase panel (e.g., EGFR, MAPK) using ADP-Glo™.

- Co-crystallization : Resolve binding modes with target kinases via X-ray diffraction .

Q. What strategies mitigate batch-to-batch variability in biological activity data?

- Strict QC Protocols : Enforce consistent HPLC purity thresholds (≥98%) and NMR spectral match criteria.

- Stability Studies : Monitor degradation under accelerated conditions (40°C/75% RH) to identify labile sites (e.g., chloroacetamide hydrolysis).

- Bioassay Replicates : Use orthogonal cell-based assays (e.g., cytotoxicity + target-specific readouts) .

Data Contradiction & Validation

Q. How should researchers address conflicting cytotoxicity results across cell lines?

- Meta-Analysis : Compare data across multiple cell types (e.g., HEK293 vs. SH-SY5Y) to identify lineage-specific effects.

- ROS Detection : Use fluorescent probes (e.g., DCFH-DA) to rule out oxidative stress as a confounding factor.

- Pharmacokinetic Profiling : Measure intracellular accumulation via LC-MS/MS to correlate exposure with toxicity .

Q. What methodologies validate the absence of genotoxicity in long-term exposure studies?

- Ames Test : Assess mutagenicity in Salmonella strains TA98/TA100.

- Comet Assay : Quantify DNA strand breaks in primary hepatocytes.

- Transcriptomics : Screen for DNA damage response genes (e.g., p53, ATM) via RNA-seq .

Methodological Optimization

Q. How can analytical workflows be optimized for trace impurity detection?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.